4-Isopropyl-2-methylthiazole

Analytical Chemistry Food Analysis GC-MS

4-Isopropyl-2-methylthiazole (CAS 32272-52-9) is a 2,4-disubstituted thiazole heterocyclic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.23 g/mol. It is a known volatile organic compound, formed via the Maillard reaction, and has been detected in processed foods such as yeast extract pastes and cocoa products.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 32272-52-9
Cat. No. B1597389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-methylthiazole
CAS32272-52-9
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(C)C
InChIInChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3
InChIKeySRTOJEUVLKLAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 4-Isopropyl-2-methylthiazole (CAS 32272-52-9): A 2,4-Disubstituted Thiazole Flavorant


4-Isopropyl-2-methylthiazole (CAS 32272-52-9) is a 2,4-disubstituted thiazole heterocyclic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.23 g/mol [1]. It is a known volatile organic compound, formed via the Maillard reaction, and has been detected in processed foods such as yeast extract pastes and cocoa products [2][3]. Unlike its structural isomer, 2-isopropyl-4-methylthiazole (CAS 15679-13-7), which is widely utilized as a flavoring agent (FEMA 3555) with well-characterized sensory and safety profiles, published quantitative performance data for 4-isopropyl-2-methylthiazole is sparse. The existing evidence base for this specific regioisomer is primarily foundational, consisting of analytical reference data and predicted properties, rather than established application data.

Why 4-Isopropyl-2-methylthiazole Cannot Be Directly Substituted with 2-Isopropyl-4-methylthiazole in Applications


Despite being structural isomers with identical molecular formulas (C₇H₁₁NS), 4-isopropyl-2-methylthiazole and 2-isopropyl-4-methylthiazole (FEMA 3555) exhibit distinct physical, analytical, and functional properties that preclude direct substitution. The position of the isopropyl and methyl substituents on the thiazole ring dictates fundamental characteristics. This includes a measurable difference in gas chromatographic retention, which is a critical parameter for analytical method development and quality control [1]. Furthermore, the regioisomers can possess divergent olfactory properties, as structure-odor relationship studies confirm that the quality and intensity of aroma in thiazole derivatives are highly dependent on the precise geometric arrangement of substituents [2]. Assuming interchangeability could lead to significant analytical inaccuracies and unintended sensory outcomes in product formulations.

Quantitative Differential Evidence: 4-Isopropyl-2-methylthiazole vs. 2-Isopropyl-4-methylthiazole


Comparative Gas Chromatographic (GC) Kovats Retention Index

The Kovats retention index (RI) is a standardized metric for identifying volatile compounds in GC analysis. 4-Isopropyl-2-methylthiazole exhibits a significantly higher RI value than its isomer, confirming distinct chromatographic behavior that is essential for method development and compound verification [1][2].

Analytical Chemistry Food Analysis GC-MS

Predicted Partition Coefficient (logP) and Lipophilicity

The predicted partition coefficient (logP), a key measure of lipophilicity influencing solubility and matrix partitioning, is higher for 4-isopropyl-2-methylthiazole compared to its isomer. This difference, while modest, is a quantifiable physicochemical distinction [1].

ADME Formulation Science Physicochemical Properties

Regulatory Safety Profile for Animal Feed Applications

The regulatory safety profile for use in animal feed has been established for 2-isopropyl-4-methylthiazole by the European Food Safety Authority (EFSA) [1]. In contrast, 4-isopropyl-2-methylthiazole lacks any comparable regulatory assessment, making it a non-viable substitute in applications requiring compliance with these safety thresholds [2].

Regulatory Science Feed Flavorings EFSA

Divergent Primary Odor Character from Structural Isomer

The primary odor descriptors for 2-isopropyl-4-methylthiazole are consistently reported as tropical fruit, green vegetable, and earthy [1]. While a direct head-to-head sensory evaluation for 4-isopropyl-2-methylthiazole is absent in the public literature, the fundamental principle of structure-odor relationships (SOR) predicts a distinct olfactory character due to the altered substitution pattern [2]. This principle is demonstrable; the regioisomer is not expected to replicate the same aroma profile.

Flavor Chemistry Sensory Science Structure-Odor Relationship

Defined Research Applications for 4-Isopropyl-2-methylthiazole Based on Existing Evidence


Analytical Standard for GC-MS Identification of Volatiles in Yeast Extracts

The compound's specific Kovats retention index (RI = 1514 on CP-Wax 52CB) provides a definitive analytical marker for its identification in complex mixtures [1]. This is directly applicable for laboratories conducting volatile analysis of yeast extract pastes, where it has been documented as a key odor impact compound [1][2]. Procurement is justified for building accurate spectral libraries and calibrating GC-MS methods for this specific analyte.

Fundamental Research into Maillard Reaction Volatile Formation

As a known product of the Maillard reaction between amino acids and reducing sugars, 4-isopropyl-2-methylthiazole serves as a target compound for studying the formation pathways of 2,4-disubstituted thiazoles in processed foods [1][2]. Its procurement is essential for studies aiming to model, quantify, or control the generation of specific heterocyclic volatiles during thermal food processing.

Reference Compound for Comparative Structure-Activity Relationship (SAR) Studies

The quantifiable differences in physicochemical (logP) and analytical (RI) properties between this compound and its commercially prominent isomer, 2-isopropyl-4-methylthiazole, make it a valuable reference for SAR investigations [1][2]. Research groups focusing on the relationship between thiazole substitution patterns and properties like chromatographic behavior, lipophilicity, or olfactory character can use this compound as a specific, data-rich comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyl-2-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.